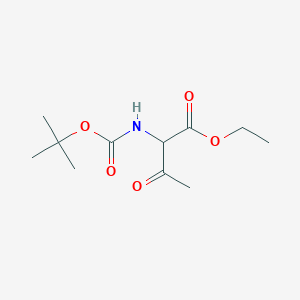

乙酸 2-((叔丁氧羰基)氨基)-3-氧代丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is a chemical compound with the molecular formula C11H16N2O5 . It has an average mass of 256.255 Da and a monoisotopic mass of 256.105927 Da .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is represented by the InChI code: 1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) .Chemical Reactions Analysis

The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .科学研究应用

三氟甲基杂环的合成

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate,一种相关化合物,展示了通过铑(II)或铜(II)催化的反应合成各种三氟甲基杂环,包括恶唑,噻唑和咪唑。这说明了该化合物在为药物化学和材料科学中的潜在应用创造结构多样的分子中的关键作用(Honey 等人,2012)。

高级合成技术

Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) 被用作高效的偶联剂,用于无外消旋酯化、硫酯化、酰胺化反应和肽合成。它的易制备性和回收再利用的可能性使其成为传统偶联剂的环保替代品,突出了其在肽合成和药物研究中的重要性(Thalluri 等人,2013)。

抗菌聚合物的功能

该化合物的衍生物用于合成带有末端季铵基团的聚(2-烷基-1,3-恶唑啉),证明了对金黄色葡萄球菌的抗菌潜力。该应用强调了该化合物在开发具有固有抗菌性能的新材料中的作用,与医疗器械和涂层相关(Waschinski & Tiller,2005)。

胃保护活性

Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate,源自相关的化学操作,已针对其对大鼠乙醇诱发胃粘膜溃疡的胃保护作用进行了研究。这项研究突出了源自 Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate 的化合物治疗胃溃疡和相关病症的潜在治疗应用(Halabi 等人,2014)。

环境应用

在受污染的含水层中评估乙基叔丁基醚 (ETBE) 的生物降解表明了 Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate 衍生物的环境相关性。这项工作强调了理解和增强生物降解过程对于环境修复和有机污染物管理的重要性(Bombach 等人,2015)。

安全和危害

作用机制

Target of Action

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is a complex organic compound. It’s known that similar compounds are often used in biochemical research as derivatives of amino acids .

Mode of Action

It’s known that such compounds often interact with their targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules .

Biochemical Pathways

Similar compounds are known to play roles in various biochemical processes, including protein synthesis and metabolism .

Pharmacokinetics

Similar compounds are often well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds are known to cause changes in the structure and function of target molecules, leading to various physiological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate . For instance, temperature can affect the rate of reaction and stability of the compound . Moreover, the presence of other substances in the environment can also influence the compound’s action .

属性

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-6-16-9(14)8(7(2)13)12-10(15)17-11(3,4)5/h8H,6H2,1-5H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUBCKVPNJDKJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2771398.png)

![Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2771404.png)

![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2771405.png)

![N-(sec-butyl)-3-[1-{[2-(diethylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2771407.png)

![3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2771412.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2771413.png)